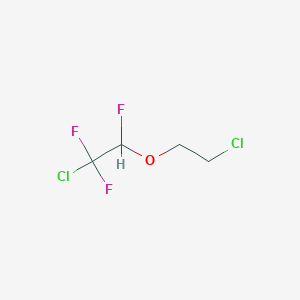![molecular formula C7H11ClHg B14359987 (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury CAS No. 91503-59-2](/img/structure/B14359987.png)
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[221]heptan-2-yl)(chloro)mercury is an organomercury compound that features a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury typically involves the reaction of bicyclo[2.2.1]heptane derivatives with mercuric chloride. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may involve the use of a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Material: Bicyclo[2.2.1]heptane derivative.
Reagent: Mercuric chloride (HgCl2).
Solvent: Tetrahydrofuran (THF).
Catalyst: Optional, depending on the specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound to other organomercury species.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury involves its interaction with molecular targets such as thiol groups in proteins. The compound can bind to these groups, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved include the formation of mercury-thiol complexes, which can affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-yl derivatives: Compounds with similar bicyclic structures but different substituents.
Other organomercury compounds: Such as methylmercury and ethylmercury, which have different organic groups attached to the mercury atom.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury is unique due to its specific bicyclic structure and the presence of a chlorine atom. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
91503-59-2 |
|---|---|
Fórmula molecular |
C7H11ClHg |
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]heptanyl(chloro)mercury |
InChI |
InChI=1S/C7H11.ClH.Hg/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q;;+1/p-1 |
Clave InChI |
GJJSPNJEMQNIBQ-UHFFFAOYSA-M |
SMILES canónico |
C1CC2CC1CC2[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


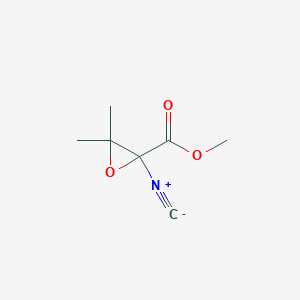
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
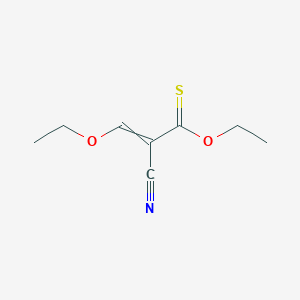
silane](/img/structure/B14359953.png)
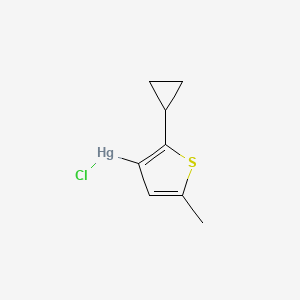
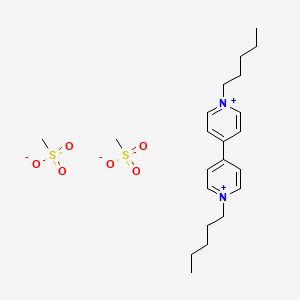
dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)

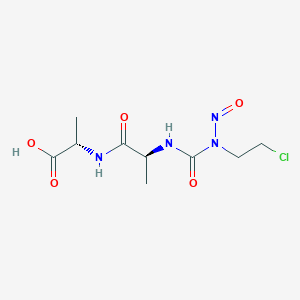
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
